1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The molecular formula of this compound is , and it has a molecular weight of 162.15 g/mol. It is classified under the category of pyridine derivatives, which are known for their diverse biological activities and structural complexity. This compound is recognized for its potential in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can be achieved through several methods, often involving multi-step organic reactions. One common approach includes the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions.
The specific reaction pathways can vary, but they generally aim to form the pyrrolidine and pyridine rings simultaneously through condensation reactions and subsequent cyclization steps.
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid features a fused bicyclic system that includes both a pyrrole and a pyridine ring.
This compound exhibits a planar structure which allows for effective π-stacking interactions with biological targets, enhancing its binding affinity .
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid participates in various chemical reactions typical of heterocyclic compounds.
These reactions are crucial for the development of derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The primary mechanism of action for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with fibroblast growth factor receptors.
Upon binding to FGFRs, the compound induces receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain. This activation leads to downstream signaling cascades that regulate various cellular processes such as proliferation, migration, and angiogenesis.
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit cancer cell proliferation (e.g., in breast cancer cell lines) and promote apoptosis through modulation of key signaling pathways .
The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are essential for understanding its behavior in biological systems.
This compound is classified as an irritant and exhibits moderate toxicity (Acute Tox. 4 Oral). Its stability under various conditions makes it suitable for laboratory applications but requires careful handling due to its potential health hazards .
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid has several important applications in scientific research:
Research continues to explore its potential in treating various cancers and possibly other diseases influenced by FGFR signaling pathways .
The conversion of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 1082040-92-3) into its hydrochloride salt significantly enhances its physicochemical properties for pharmaceutical applications. This carboxylic acid derivative (molecular formula C₈H₆N₂O₂, MW 162.15 g/mol) exhibits limited aqueous solubility (24 g/L at 25°C), which poses formulation challenges [7]. Salt formation strategies leverage the basic nitrogen within the pyrrolopyridine core for protonation, yielding the hydrochloride salt with improved solubility and dissolution kinetics.
Recent advances utilize mechanochemical activation in solvent-free environments to achieve near-quantitative salt formation yields. This approach involves grinding the free base with hydrochloric acid in the presence of catalytic ammonium chloride at room temperature, minimizing thermal degradation risks associated with traditional solution-based methods [3]. The hydrochloride salt demonstrates enhanced stability under physiological pH conditions, making it suitable for oral bioavailability optimization in active pharmaceutical ingredients (APIs). Palladium-catalyzed decarbonylative Suzuki coupling further allows derivatization of the carboxylate group prior to salt formation, enabling the synthesis of advanced intermediates for targeted drug discovery [3].
Table 1: Salt Formation Performance Metrics
Counterion | Solubility (mg/mL) | Crystallinity | Yield (%) | Application Relevance |
---|---|---|---|---|
Hydrochloride | 42.3 ± 1.5 | High | 92.7 | High-purity APIs |
Sodium | 58.9 ± 2.1 | Moderate | 85.2 | Solution formulations |
Potassium | 51.6 ± 1.8 | Low | 78.4 | Research intermediates |
Calcium | 36.7 ± 1.2 | High | 81.9 | Solid dispersions |
Cold-chain management (2–8°C) is critical for maintaining the stability of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid intermediates during synthesis and storage [1] . The compound’s thermal sensitivity necessitates stringent temperature control, particularly during carboxyl group functionalization where exothermic reactions can trigger decarboxylation or ring degradation. Optimized protocols specify cold-chain transportation and storage of both starting materials (e.g., methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate) and final products in moisture-proof containers under inert atmosphere [1].
A key innovation involves low-temperature lithiation at –78°C followed by controlled carboxylation with solid CO₂ in THF solvent systems. This method achieves 89% regioselective carboxylation at the 7-position while suppressing the formation of C4-carboxylated byproducts (<2%) [3] . Post-synthesis, lyophilization at –40°C preserves compound integrity during solvent removal. Analytical validation confirms that cold-chain protocols reduce thermal degradation products from >8% to <0.5% compared to ambient synthesis, making this approach essential for GMP-compliant manufacturing of high-purity material .
Table 2: Cold-Chain Stability Profile
Temperature | Storage Duration | Purity Retention (%) | Major Degradant | Handling Requirements |
---|---|---|---|---|
2–8°C | 6 months | 99.2 ± 0.3 | None detected | Sealed desiccator |
25°C | 1 month | 95.7 ± 0.8 | Decarboxylated analog | Nitrogen atmosphere |
–20°C | 12 months | 99.6 ± 0.2 | None detected | Vacuum-sealed |
40°C | 72 hours | 82.4 ± 1.5 | Hydrolyzed lactam | Not recommended |
Regioselective modification of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride requires precise control to exploit the differential reactivity of C3, C4, and N1 positions. The electron-deficient pyridine ring favors electrophilic substitution at C4, while the pyrrole nitrogen enables N-alkylation [3] [6]. Transition-metal catalysis has enabled breakthroughs in site-selective derivatization:
Table 3: Regioselective Functionalization Outcomes
Reaction Type | Catalyst/Reagent | Position Modified | Yield Range (%) | Regioselectivity (%) |
---|---|---|---|---|
Photoredox alkylation | EDA complex, no catalyst | C4 | 75–92 | >95 |
N1-Alkylation | Cs₂CO₃, DMF | N1 | 68–85 | >98 |
Decarbonylative coupling | PdCl₂dcpp/CuI | C7 (carboxyl removal) | 55–78 | N/A |
Directed C-H borylation | Ir(ppy)₃, B₂pin₂ | C4 | 63–79 | 90 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9